![molecular formula C15H12BrN5S B3008965 6-(6-Bromo-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 853754-13-9](/img/structure/B3008965.png)
6-(6-Bromo-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers have reported the preparation of 1,ω-bis((acetylphenoxy)acetamide)alkanes , followed by bromination using NBS to yield bis(2-bromoacetyl)phenoxy)acetamides . These intermediates then react with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and o-phenylenediamine derivatives to afford the desired bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) and bis(quinoxaline) derivatives .
科学的研究の応用
Antimalarial Activity
Quinoline derivatives have been historically significant in the treatment of malaria. The quinoline nucleus is integral to the structure of chloroquine and hydroxychloroquine, which are well-known antimalarial drugs. The presence of a bromo-substituted quinoline could potentially enhance the efficacy of these compounds against malaria parasites by interfering with the parasite’s DNA synthesis and replication .
Antimicrobial and Antimycobacterial Properties
Quinolines exhibit potent antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria. The structural modifications, such as the addition of a triazolo[3,4-b][1,3,4]thiadiazole group, may offer new avenues for developing drugs with improved pharmacokinetic properties and reduced side effects for treating infections .
Anticancer Potential
The anticancer activity of quinoline derivatives is an area of intense research. Compounds like the one may inhibit the growth of cancer cells by targeting DNA gyrase or topoisomerase enzymes, which are essential for cell division. The bromo and methyl groups could contribute to the selectivity and potency of these compounds against cancerous cells .
Antidepressant and Anticonvulsant Effects
Quinoline derivatives have shown promise in the treatment of neurological disorders. Their ability to modulate neurotransmitter systems could be harnessed to develop new treatments for depression and epilepsy. The specific compound mentioned may have unique interactions with neuronal receptors, leading to potential therapeutic applications .
Antiviral Applications
The structural complexity of quinolines allows them to interact with various viral enzymes and proteins, potentially inhibiting viral replication. Research into the antiviral properties of such compounds, especially in the context of HIV and other emerging viruses, could lead to the development of novel antiviral medications .
Anti-inflammatory and Antioxidant Activities
Inflammation and oxidative stress are underlying mechanisms in many diseases. Quinoline derivatives can act as anti-inflammatory agents by modulating inflammatory pathways. Additionally, their antioxidant properties can help in neutralizing free radicals, thereby protecting cells from oxidative damage .
作用機序
- Quinoline derivatives often interact with various biological targets, including enzymes, receptors, and nucleic acids . Further studies would be needed to identify specific targets for this compound.
Target of Action
Mode of Action
将来の方向性
: Thabet, F. M., Dawood, K. M., Ragab, E. A., Nafie, M. S., & Abbas, A. A. (2022). Design and synthesis of new bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines) and bis((quinoxalin-2-yl)phenoxy)alkanes as anti-breast cancer agents through dual PARP-1 and EGFR targets inhibition. RSC Advances, 12, 23644-23660. DOI: 10.1039/D2RA03549A
特性
IUPAC Name |
6-(6-bromo-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5S/c1-3-13-18-19-15-21(13)20-14(22-15)11-6-8(2)17-12-5-4-9(16)7-10(11)12/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPSOTQTRAHIDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=C4C=C(C=CC4=NC(=C3)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(6-Bromo-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B3008882.png)
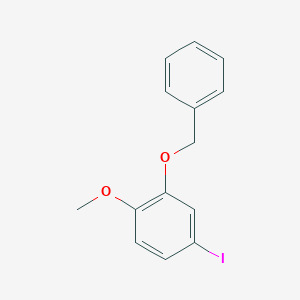
![Tert-butyl 3-[(2-cyanoethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B3008887.png)
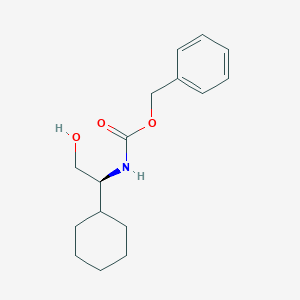
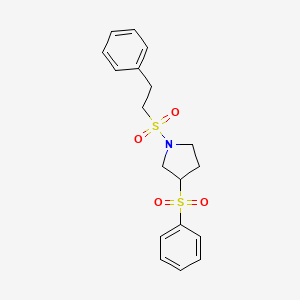
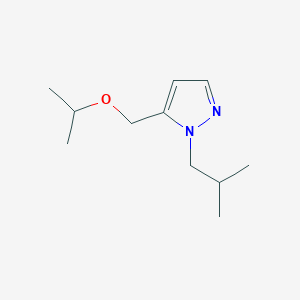
![9-(4-chlorophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3008891.png)
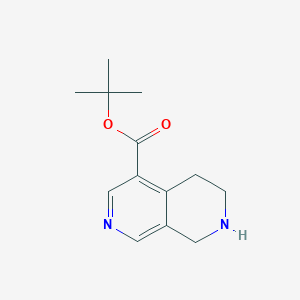
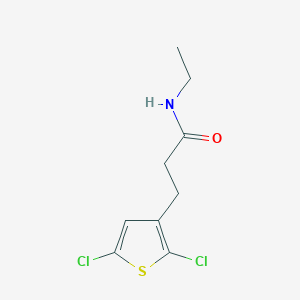
![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-ethylphenyl)-2-fluorobenzamide](/img/structure/B3008896.png)
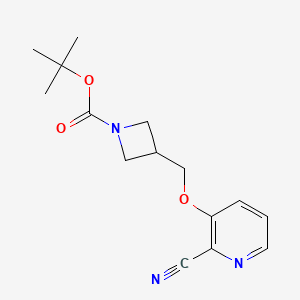
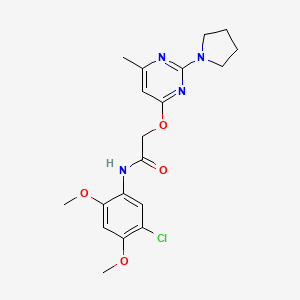
![1-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3008900.png)
![Tert-butyl 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate](/img/structure/B3008905.png)